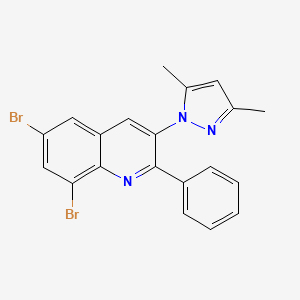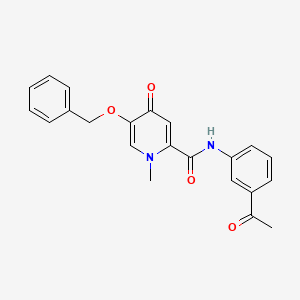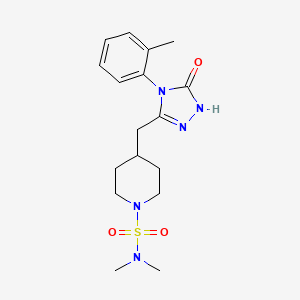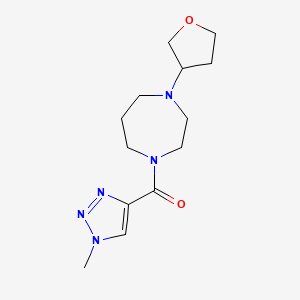
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are often used in the synthesis of various pharmaceuticals and other organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide” have been synthesized and their stereostructures researched .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a bromo group, a chloro group, a methyl group, and a phenyl group attached to a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like “5-Bromo-2-chloro-4-methylpyrimidine” have a molecular weight of 207.46 and are solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research in the field often involves the synthesis and characterization of novel compounds with potential biological activities. For example, studies have developed new synthetic pathways to create compounds with improved insecticidal, fungicidal, or antimicrobial properties. The synthesis processes often include novel reactions or the optimization of existing methods to enhance the yield and purity of the target compounds. These studies contribute to the foundational knowledge necessary for the development of new materials and drugs.
- Synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides with evaluated insecticidal and fungicidal activities (Hongwei Zhu et al., 2014).
- Development of pyridine-2(1H)-thione derivatives from a series of synthetic reactions, showcasing the versatility of heterocyclic compounds in chemistry (M. A. Elneairy, 2010).
Biological Evaluation
Many studies focus on evaluating the biological activity of synthesized compounds. This includes testing for anticancer, anti-inflammatory, insecticidal, and antimicrobial effects among others. The goal is to identify compounds with significant activity that could lead to the development of new therapeutic agents or agricultural chemicals.
- Exploration of the anticancer and anti-5-lipoxygenase activities of novel pyrazolopyrimidines derivatives, demonstrating the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).
Advanced Materials and Methods
Research also extends into the development of advanced materials and analytical methods. This includes the creation of compounds with specific properties for use in various industries, such as materials science, electronics, and more. Additionally, the synthesis of isotopically labeled compounds for use in tracing and analytical studies represents an important area of research.
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, highlighting the process of creating complex molecules for potential use in receptor antagonist studies (Y. Hirokawa et al., 2000).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit cyclin-dependent kinases .
Mode of Action
Biochemical Pathways
Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , which suggests that this compound might also affect glucose metabolism pathways.
Pharmacokinetics
The compound’s molecular weight and structure suggest that it might have good bioavailability.
Result of Action
Similar compounds have been found to have significant antimicrobial activity , suggesting that this compound might also have similar effects.
Action Environment
The compound’s stability at room temperature suggests that it might be relatively stable under normal environmental conditions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c1-12(10-18(2,3)13-7-5-4-6-8-13)22-17(23)15-9-14(19)11-21-16(15)20/h4-9,11-12H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBXEUJTBSBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)

![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2459236.png)
![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2459243.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)
![(E)-N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2459245.png)
![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-6-methylpyridine](/img/structure/B2459246.png)
![6-(Boc-amino)-1-azaspiro[3.3]heptane](/img/structure/B2459247.png)

![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)

![2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole](/img/structure/B2459253.png)
